![molecular formula C11H10ClNO3 B1525790 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1354950-60-9](/img/structure/B1525790.png)
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one
Overview
Description
“3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C11H10ClNO3 . It has a molecular weight of 239.66 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one” is represented by the InChI code: 1S/C11H10ClNO3/c12-7-10(14)8-1-3-9(4-2-8)13-5-6-16-11(13)15/h1-4H,5-7H2
.
Physical And Chemical Properties Analysis
“3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one” is a powder that is stored at room temperature .
Scientific Research Applications
Material Science
The compound’s unique chemical properties can be exploited in material science for the development of new polymers with specific characteristics. For example, it could be used to create polymers with enhanced thermal stability or specific optical properties.
Each of these applications leverages the unique chemical structure of “3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one” to explore and develop new scientific frontiers. The compound’s versatility makes it a valuable asset in various fields of research .
Safety and Hazards
The safety information for “3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one” indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Mechanism of Action
Mode of Action
The chloroacetyl group in “3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one” could potentially undergo nucleophilic substitution reactions with biological targets .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Action Environment
Environmental factors such as pH and temperature can influence the stability and reactivity of a compound. For instance, tautomerization can be speeded up by catalysis with acids or bases .
properties
IUPAC Name |
3-[4-(2-chloroacetyl)phenyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-10(14)8-1-3-9(4-2-8)13-5-6-16-11(13)15/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQYCDDPSBRTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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